![molecular formula C21H20N4O2S B2440071 N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-87-9](/img/structure/B2440071.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Derivative Formation
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide represents a class of compounds involved in the synthesis of new heterocyclic derivatives. These compounds serve as key intermediates for producing various tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. Such processes involve reactions with haloketones in the presence of catalysts, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives. These compounds are established based on elemental and spectral data, highlighting their potential in medicinal chemistry and drug discovery efforts (Fadda et al., 2013).
Microwave-Assisted Synthesis for Biological Activities
The use of microwave-assisted synthesis techniques has been explored for producing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. This approach offers advantages in terms of higher yields and shorter reaction times compared to conventional methods. Such compounds have been prepared from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, showcasing the potential for efficient synthesis of bioactive molecules (Youssef et al., 2012).
Antimycobacterial Activity
Studies have documented the antimycobacterial properties of substituted isosteres of pyridine- and pyrazinecarboxylic acids. These compounds, synthesized and tested against Mycobacterium tuberculosis, demonstrate the chemical versatility and therapeutic potential of the core structure for developing new antimicrobial agents. The research indicates the importance of lipophilicity and cellular permeability for the activity of these compounds, providing insights into drug design strategies targeting tuberculosis (Gezginci et al., 1998).
Anticancer and Anti-5-lipoxygenase Agents
Another significant application involves the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcase the therapeutic potential of N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide derivatives in treating cancers and inflammatory disorders, emphasizing the compound's relevance in pharmaceutical research (Rahmouni et al., 2016).
Antifungal Activity Against Phytopathogenic Fungi
The compound and its derivatives have also been explored for antifungal activities, particularly against phytopathogenic fungi. Research into pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related molecules demonstrates their potential as growth inhibitors of various fungal pathogens. This application is crucial for agricultural sciences, offering a pathway to developing new fungicides to protect crops from fungal diseases (Vicentini et al., 2007).
Eigenschaften
IUPAC Name |
5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWPVXIVZUYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)
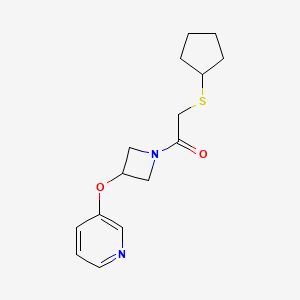
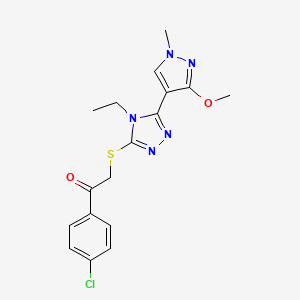
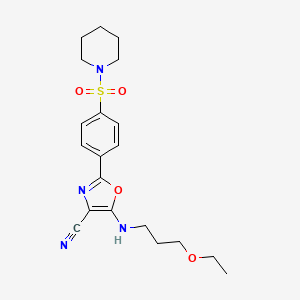
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)

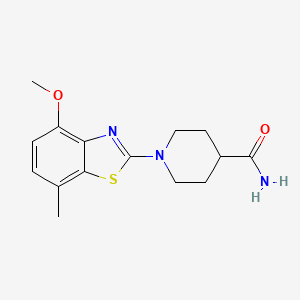
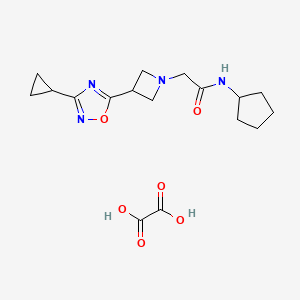

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
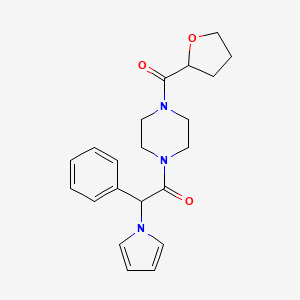
![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)